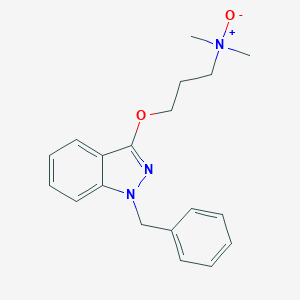
Mabuterol
Descripción general
Descripción
Synthesis Analysis
Mabuterol hydrochloride is synthesized from 4-amino-3-chloro-5-trifluoromethylphenylnone through processes including bromination, amination, reduction, and salt formation. This synthesis procedure is confirmed by IR, 1H-NMR, 13C-NMR, and MS, with an overall yield of 8.5%. The process is scalable due to its convenient operation (Cheng Mao-sheng, 2008).
Molecular Structure Analysis
The molecular structure of mabuterol is characterized using techniques such as hydrogen-deuterium exchange mass spectrometry (HDX MS). This method helps in understanding the conformational impact of chemical modifications on monoclonal antibodies (mAbs), indicating that specific structural changes can affect the drug's efficacy (Yuetian Yan et al., 2016).
Chemical Reactions and Properties
Mabuterol's chemical properties include its reactivity and stability under various conditions. HDX-MS studies can reveal the changes in local dynamics of mAbs in response to chemical modifications and environmental stresses (R. Majumdar et al., 2015). These studies provide insights into how mabuterol's chemical structure may alter under different conditions.
Physical Properties Analysis
The physical properties of mabuterol, such as solubility, melting point, and crystalline structure, can be inferred through the analysis of its molecular structure and chemical properties. However, specific studies focusing on the physical properties of mabuterol were not found in the current literature.
Chemical Properties Analysis
Chemical properties of mabuterol, including acidity, basicity, and chemical stability, are closely related to its molecular structure and the presence of functional groups. Techniques like HDX-MS provide insights into how mabuterol's chemical structure is affected by various modifications and environmental conditions (Aming Zhang et al., 2014).
Aplicaciones Científicas De Investigación
-
Pharmacokinetics
- Mabuterol has been studied for its absorption, distribution, and excretion in rats . The research involved the use of 14C-labelled Mabuterol and found that it was easily absorbed from the whole length of the small intestine. The blood and tissue levels of radioactivity reached the maximum within 1 hour after oral administration . About 60% and 26% were excreted into urine and feces, respectively, within 24 hours after oral administration .
- In humans, Mabuterol has a slow elimination rate and low clearance, with mainly renal excretion and low fecal excretion .
-
β-Agonist Residues Identification
- A robust and sensitive methodology, utilizing GC-MS, has been developed for the identification and quantitation of seven β-agonist residues, including Mabuterol, in liver and meat samples . The method involved consecutive extractions with hydrochloric tris (hydroxymethyl)aminomethane (TRIS-HCl) and tert-butyl-methyl ether (TBME), defatting with hexane, and solid-phase extraction (SPE) with C18 cartridges . The method was validated according to the Commission Decision 2002/657/EC .
-
Therapeutic Treatment of Pulmonary Disorders
-
Promoting Muscle Development
-
Decreasing Fatty Tissue Deposition
-
Increasing Lean Meat to Fat Ratio
-
Effects on the Central Nervous System
- Mabuterol has been studied for its effects on the central nervous system . It was found to cause changes in behavior, including increased touch response, decreased spontaneous movement, and ptosis . Mabuterol also prolonged the sleeping time induced by hexobarbital Na . It was found to depress reactive movement in various tests, but an anticonvulsive effect was not observed .
-
Synthesis
-
Effects on EEG
Safety And Hazards
Propiedades
IUPAC Name |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(tert-butylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClF3N2O/c1-12(2,3)19-6-10(20)7-4-8(13(15,16)17)11(18)9(14)5-7/h4-5,10,19-20H,6,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJCTEKTBOKRST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048283 | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mabuterol | |
CAS RN |
56341-08-3 | |
| Record name | Mabuterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56341-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mabuterol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056341083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mabuterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MABUTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4K19W6S7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B30302.png)





![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)






